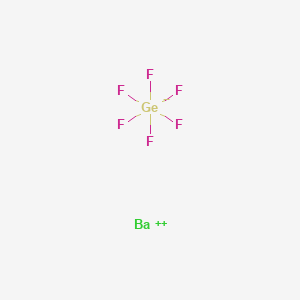

Barium hexafluorogermanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium hexafluorogermanate is an inorganic chemical compound with the chemical formula BaGeF6The compound typically appears as white crystals and has a molar mass of 323.947 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium hexafluorogermanate can be synthesized through a solvothermal method. This involves the reaction of barium and germanium precursors in the presence of fluoride ions under controlled temperature and pressure conditions. The process results in the formation of BaGeF6 nanowires with uniform morphology and size distribution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solvothermal synthesis route is a promising method for large-scale production due to its efficiency and ability to produce high-purity nanowires .

Analyse Chemischer Reaktionen

Types of Reactions: Barium hexafluorogermanate undergoes various chemical reactions, including decomposition and luminescence reactions. When heated to about 700°C, it decomposes to form barium fluoride (BaF2) and germanium tetrafluoride (GeF4) .

Common Reagents and Conditions: The decomposition reaction typically requires high temperatures, around 700°C. The presence of rare earth ions such as cerium (Ce3+), terbium (Tb3+), and samarium (Sm3+) can enhance the luminescent properties of the compound .

Major Products Formed: The primary products formed from the decomposition of this compound are barium fluoride and germanium tetrafluoride .

Wissenschaftliche Forschungsanwendungen

Barium hexafluorogermanate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Wirkmechanismus

The mechanism by which barium hexafluorogermanate exerts its effects is primarily related to its luminescent properties. When doped with rare earth ions, the compound exhibits efficient energy transfer between the ions, resulting in visible luminescence. The decay time of the luminescent emission is in the order of subnanoseconds, making it one of the shortest decay times recorded for inorganic scintillators .

Vergleich Mit ähnlichen Verbindungen

- Barium hexafluorosilicate (BaSiF6)

- Barium hexafluorotitanate (BaTiF6)

- Barium hexafluorozirconate (BaZrF6)

Comparison: Barium hexafluorogermanate is unique due to its specific luminescent properties and its ability to detect H2O2 at low concentrations. Compared to barium hexafluorosilicate, this compound has a shorter decay time and higher sensitivity towards H2O2 .

Eigenschaften

Molekularformel |

BaF6Ge |

|---|---|

Molekulargewicht |

323.95 g/mol |

IUPAC-Name |

barium(2+);hexafluorogermanium(2-) |

InChI |

InChI=1S/Ba.F6Ge/c;1-7(2,3,4,5)6/q+2;-2 |

InChI-Schlüssel |

AQQNUPLMYBELTR-UHFFFAOYSA-N |

Kanonische SMILES |

F[Ge-2](F)(F)(F)(F)F.[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)

![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)

methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)